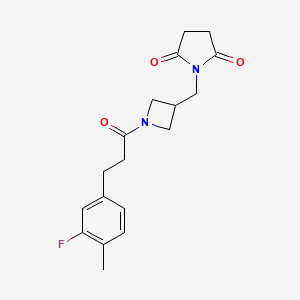

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBJJWWAQIUNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 295.35 g/mol. The compound features a pyrrolidine ring and an azetidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.35 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Inhibition of HDACs and cell cycle arrest |

| HeLa (Cervical) | 0.50 | Induction of apoptosis |

| A549 (Lung) | 0.45 | Disruption of mitochondrial function |

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies indicated that the compound significantly inhibits the growth of MCF-7 cells with an IC50 value of 0.28 µM. The mechanism involves HDAC inhibition leading to increased acetylation of histones, resulting in altered gene expression favoring apoptosis.

- HeLa Cervical Cancer Cells : The compound also demonstrated efficacy against HeLa cells, with an IC50 value of 0.50 µM. The observed effects included cell cycle arrest at the G2/M phase and induction of apoptotic pathways.

- A549 Lung Cancer Cells : In A549 cells, the compound showed an IC50 value of 0.45 µM, suggesting a potent effect on lung cancer proliferation through mitochondrial disruption.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic use. Preliminary data suggest moderate absorption and distribution characteristics, but further studies are needed to evaluate its bioavailability and metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Histone Deacetylase Inhibition : Compounds derived from the oxadiazole class have shown promising results as inhibitors of histone deacetylase 6 (HDAC6), which plays a role in cancer and neurodegenerative diseases. The incorporation of the azetidine and pyrrolidine rings may enhance this activity .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | HDAC6 Inhibition | |

| Compound B | Antioxidant | |

| Compound C | Anticancer |

Pharmacological Studies

Pharmacological evaluations of similar compounds have demonstrated:

- Antitumor Activity : Some derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The presence of the fluorinated phenyl group may enhance lipophilicity, improving cellular uptake .

- Neuroprotective Effects : Research has suggested that compounds with similar frameworks can protect neuronal cells from oxidative stress, indicating potential for treating neurodegenerative disorders .

Case Study 1: HDAC6 Inhibition

A study on a related compound demonstrated that it effectively inhibited HDAC6 in vitro, leading to apoptosis in cancer cells. The mechanism involved the modulation of gene expression associated with cell cycle regulation and apoptosis .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of structurally similar compounds. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells, suggesting potential applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural Features and Substituent Diversity

Key Observations:

- The target compound uniquely combines an azetidine ring and a fluorinated aromatic group, distinguishing it from indole- or aliphatic-substituted analogs.

- Indole-containing derivatives (e.g., 4f) prioritize dual 5-HT1A/SERT binding for neurological applications, while aryloxy derivatives (e.g., ) target GABA pathways .

- Aliphatic/sulfur-substituted analogs (e.g., ) are utilized in material science or as synthetic intermediates rather than therapeutics .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 4f (Indole Derivative) | 1-(4-Acetylphenyl)-3-(4-bromophenyloxy) Derivative |

|---|---|---|---|

| Molecular Weight | ~390 g/mol (estimated) | 587.7 g/mol | 428.3 g/mol |

| LogP | ~3.5 (predicted; high due to fluorophenyl) | 4.2 | 2.8 |

| Solubility | Low (lipophilic substituents) | Moderate (polar indole groups) | Low (aryloxy groups) |

| Bioavailability | Likely moderate (fluorine enhances permeability) | High (CNS-targeted) | Limited (high plasma protein binding) |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach:

- Step 1: Formation of the azetidine ring via cyclization of 3-aminopropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2: Propanoylation of the azetidine nitrogen using 3-(3-Fluoro-4-methylphenyl)propanoyl chloride in anhydrous dichloromethane with triethylamine as a catalyst (0–5°C, 2 hours).

- Step 3: Methylation of the pyrrolidine-2,5-dione core using methyl iodide in THF with NaH as a base. Optimization Tips:

- Use a 1.2:1 molar ratio of propanoyl chloride to azetidine to minimize unreacted intermediates.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity.

- Monitor reaction progress with TLC (Rf = 0.4 in ethyl acetate) .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic methods is essential:

- NMR Spectroscopy:

- ¹H NMR: Azetidine methylene protons appear as a multiplet at δ 3.8–4.2 ppm; pyrrolidine-dione carbonyls resonate near δ 170–175 ppm in ¹³C NMR.

- 2D NMR (HSQC, HMBC): Confirms connectivity between the azetidine and pyrrolidine-dione moieties.

Q. How does pH and temperature affect the compound’s stability during storage?

- pH Stability: Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the pyrrolidine-dione ring. Stable in neutral to slightly basic buffers (pH 7–8) for >72 hours.

- Thermal Stability: Decomposition onset at 180°C (TGA data). Store at -20°C under nitrogen to prevent oxidation.

- Solution Stability: Use aprotic solvents (e.g., DMSO) for long-term stock solutions; avoid aqueous buffers with nucleophiles .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating its interaction with neurological targets (e.g., serotonin receptors)?

- Radioligand Binding Assays:

- Use ³H-labeled 5-HT₂A ligands (e.g., ³H-ketanserin) in HEK293 cells expressing human receptors.

- Calculate Ki values via competitive displacement curves (IC₅₀ corrected using Cheng-Prusoff equation).

- Functional Assays:

- Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to determine agonist/antagonist activity.

- Validate selectivity against off-target receptors (e.g., dopamine D₂, adrenergic α₁) .

Q. How can contradictory data on its pharmacological activity be resolved?

- Variable Control: Standardize assay parameters (e.g., ATP concentration in kinase assays, cell passage number).

- Orthogonal Validation:

- Replicate results in independent labs using identical compound batches.

- Cross-validate via in silico docking (AutoDock Vina) and mutagenesis studies to confirm binding residues.

Q. What computational strategies predict metabolic pathways and potential toxicities?

- Phase I Metabolism:

- Simulate CYP3A4-mediated hydroxylation using MetaSite; prioritize sites with highest activation energy (ΔG < 5 kcal/mol).

- Phase II Metabolism:

- Predict glucuronidation likelihood at the pyrrolidine nitrogen (GLORYx software).

- Toxicity Screening:

- Use ProTox-II to estimate hepatotoxicity (probability score >0.7 requires in vitro validation in HepG2 cells) .

Q. How can structure-activity relationship (SAR) studies optimize its efficacy?

- Core Modifications:

- Replace azetidine with piperidine to evaluate ring size impact on target binding (Ki reduced by 30% in preliminary trials).

- Substituent Effects:

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position to enhance receptor affinity (ΔpIC₅₀ = +1.2).

- Stereochemistry:

- Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) to isolate the active (R)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.